molecular formula C10H8ClN B157671 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 132205-76-6

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No. B157671
M. Wt: 177.63 g/mol
InChI Key: ISXKBERZGFQBTM-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound with the molecular formula C10H8ClN and a molecular weight of 177.63 . It is a derivative of indane, which is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .


Synthesis Analysis

The synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile involves several steps . Indane, the parent compound, is usually produced by the hydrogenation of indene . Further synthesis methods and reactions are not explicitly mentioned in the search results.


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile consists of a carbonitrile group attached to an indene ring, which is a bicyclic compound composed of a benzene ring fused with a cyclopentene ring . The chlorine atom is attached to the 5th carbon of the indene ring .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamide derivatives, closely related to the structural motif of indene derivatives, have been extensively studied for their self-assembly and supramolecular behavior. These compounds form nanometer-sized rod-like structures stabilized by H-bonding, finding applications in nanotechnology, polymer processing, and biomedical fields due to their multivalent nature and adaptable properties (Cantekin, de Greef, & Palmans, 2012).

Carbon Nanomaterials in Energy and Medicine

Research on carbon nanomaterials, including carbon dots, fullerenes, carbon nanotubes (CNTs), graphene, and graphene oxide, has shown their utility in energy storage, electronics, catalysts, biomaterials, and medical applications. These studies highlight the development of safer, advanced nanostructures with better performance and functionalization for energetic compositions, indicating the broad potential for chemical compounds in enhancing material properties and applications in various fields (Yan et al., 2016).

Photocatalysis and Environmental Applications

Graphene and its derivatives have been explored for enhancing the photocatalytic activity of semiconductors like TiO2. By combining graphene with TiO2, researchers have achieved significant improvements in photocatalytic efficiency for applications in pollutant degradation, energy conversion, and environmental remediation. This area of research demonstrates the potential for complex chemical compounds to contribute to sustainable technologies and solutions for global challenges (Li et al., 2016).

Biomedical Applications

The versatility of carbon-based nanomaterials extends to biomedical applications, where their unique properties are leveraged for drug delivery, tissue engineering, and advanced imaging. Research has focused on understanding the interactions between carbon nanomaterials and biological systems, aiming to improve the applications of nanomolecules in medicine while addressing safety concerns (Zhang et al., 2012).

properties

IUPAC Name

5-chloro-2,3-dihydro-1H-indene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXKBERZGFQBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C#N)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564758
Record name 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

CAS RN

132205-76-6
Record name 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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